(5-chloro-2-methoxyphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
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Overview
Description
(5-chloro-2-methoxyphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone, also known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential use in treating addiction and other psychiatric disorders. It is a derivative of the opioid receptor antagonist naltrexone and is believed to work by blocking the effects of certain neurotransmitters in the brain.
Mechanism of Action
(5-chloro-2-methoxyphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone-109 works by blocking the effects of certain neurotransmitters in the brain, including dopamine and serotonin. These neurotransmitters are involved in the reward pathways that are activated by drug use, and blocking their effects can reduce the reinforcing effects of drugs and decrease the likelihood of relapse.
Biochemical and Physiological Effects:
This compound-109 has been shown to have a number of biochemical and physiological effects in animal and human studies. These include changes in brain activity and neurotransmitter levels, as well as alterations in behavior and cognition.
Advantages and Limitations for Lab Experiments
One advantage of (5-chloro-2-methoxyphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone-109 is that it has been extensively studied in both animal and human models, making it a well-characterized compound for use in laboratory experiments. However, its use is limited by its potential toxicity and side effects, which can vary depending on the dose and duration of treatment.
Future Directions
There are several future directions for research on (5-chloro-2-methoxyphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone-109. These include further exploration of its potential use in treating addiction and other psychiatric disorders, as well as investigation of its effects on other neurotransmitter systems and brain regions. Additionally, there is a need for more research on the safety and tolerability of this compound-109 in humans, particularly with regard to long-term use.
Synthesis Methods
(5-chloro-2-methoxyphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone-109 can be synthesized using a variety of methods, including the reaction of naltrexone with piperazine and subsequent modification of the resulting compound. Several different synthetic routes have been developed, each with its own advantages and limitations.
Scientific Research Applications
(5-chloro-2-methoxyphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone-109 has been the subject of numerous scientific studies, primarily focused on its potential use in treating addiction to drugs such as cocaine, heroin, and alcohol. It has also been studied for its potential use in treating other psychiatric disorders, such as depression and anxiety.
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-26-20-10-9-18(22)16-19(20)21(25)24-14-12-23(13-15-24)11-5-8-17-6-3-2-4-7-17/h2-10,16H,11-15H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVLMTHEOVYJFF-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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